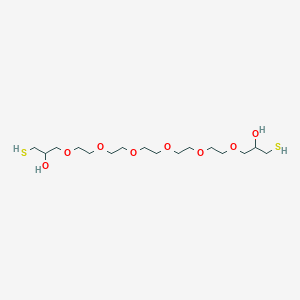
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is a complex organic compound characterized by the presence of multiple sulfanyl (thiol) and ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common synthetic routes include:
Thiol-ene reaction: This involves the addition of thiol groups to alkenes under UV light or radical initiators.
Etherification: The formation of ether bonds through the reaction of alcohols with alkyl halides or via Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions involving the ether groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Catalysts: Acid or base catalysts for etherification reactions.
Major Products
Disulfides: Formed from the oxidation of thiol groups.
Substituted ethers: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol involves its ability to interact with various molecular targets through its thiol and ether groups. These interactions can lead to the formation of disulfide bonds, which are crucial in stabilizing protein structures and facilitating biochemical reactions. The compound’s ether groups can also participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane: Lacks the diol groups but has similar thiol and ether functionalities.
4,7,10,13,16,19-Hexaoxadocosane-2,21-diol: Contains ether and diol groups but lacks thiol groups.
Uniqueness
1,22-Bis(sulfanyl)-4,7,10,13,16,19-hexaoxadocosane-2,21-diol is unique due to the combination of thiol, ether, and diol groups in a single molecule
Properties
CAS No. |
190068-58-7 |
|---|---|
Molecular Formula |
C16H34O8S2 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-[2-(2-hydroxy-3-sulfanylpropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H34O8S2/c17-15(13-25)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-16(18)14-26/h15-18,25-26H,1-14H2 |
InChI Key |
SDGHRJIKUPGEGI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCC(CS)O)OCCOCCOCC(CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















